Benzyl 4-hydroxy-1H-indole-1-carboxylate
Description
Benzyl 4-hydroxy-1H-indole-1-carboxylate is an indole derivative featuring a benzyl ester group at the 1-position and a hydroxyl group at the 4-position of the indole ring. Indole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and antiviral properties . The hydroxyl and ester substituents on the indole core influence its chemical reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
75201-79-5 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
benzyl 4-hydroxyindole-1-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-15-8-4-7-14-13(15)9-10-17(14)16(19)20-11-12-5-2-1-3-6-12/h1-10,18H,11H2 |
InChI Key |
HDCDVKFQYKJZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC=C3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzyl 4-hydroxy-1H-indole-1-carboxylate with key analogs in terms of structure , physical/chemical properties , synthetic pathways , and biological/toxicological profiles .
Structural Analogues
a. Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (CAS 27737-55-9)
- Structure : Benzyloxy group at 4-position, ethyl ester at 2-position.
- Key Differences: The substitution pattern (hydroxyl vs. The ester group at the 2-position (vs. 1-position in the target compound) may affect steric interactions in biological systems .
b. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate
- Structure : Benzyloxy at 4-position, methoxy at 7-position, methyl group at 1-position.
- The 1-methyl group blocks the N-H site, reducing hydrogen-bond donor capacity .
c. 5-Benzyloxy-1H-indole-2-carboxylic acid
- Structure : Benzyloxy at 5-position, carboxylic acid at 2-position.
- Key Differences : The free carboxylic acid group enhances water solubility but may reduce bioavailability compared to ester derivatives. Substitution at the 5-position (vs. 4-position) could modulate binding to enzymatic targets .
Physical and Chemical Properties
Crystallographic and Stability Data
- Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate : Dihedral angle of 22.5° between benzene and indole rings, stabilized by N–H⋯O and C–H⋯O interactions .
- Target Compound : The 4-hydroxy group may promote stronger intermolecular hydrogen bonds, enhancing crystallinity compared to methoxy or benzyloxy analogs .
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